molecular formula C11H17IN2O2 B12798067 trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide CAS No. 3983-38-8

trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide

Cat. No.: B12798067
CAS No.: 3983-38-8
M. Wt: 336.17 g/mol
InChI Key: LIBLMNWPIQGGAO-UHFFFAOYSA-N
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Description

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is a chemical compound with the molecular formula C11H17IN2O2. It is known for its unique structure, which includes a trimethylammonium group and a methylcarbamoyloxy group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide typically involves the reaction of 2-dimethylaminophenol with methyl isocyanate, followed by methylation with methyl iodide. The reaction conditions usually require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reaction time to optimize the synthesis and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted ammonium salts, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylammonium group can interact with negatively charged sites on proteins, while the methylcarbamoyloxy group can form hydrogen bonds with other molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl-[2-(hydroxy)phenyl]azanium;iodide
  • Trimethyl-[2-(methoxy)phenyl]azanium;iodide
  • Trimethyl-[2-(acetoxy)phenyl]azanium;iodide

Uniqueness

Trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide is unique due to the presence of the methylcarbamoyloxy group, which imparts distinct chemical and biological properties compared to its analogs. This group can enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

3983-38-8

Molecular Formula

C11H17IN2O2

Molecular Weight

336.17 g/mol

IUPAC Name

trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide

InChI

InChI=1S/C11H16N2O2.HI/c1-12-11(14)15-10-8-6-5-7-9(10)13(2,3)4;/h5-8H,1-4H3;1H

InChI Key

LIBLMNWPIQGGAO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1[N+](C)(C)C.[I-]

Origin of Product

United States

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